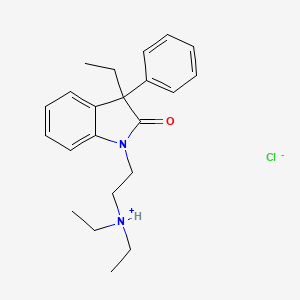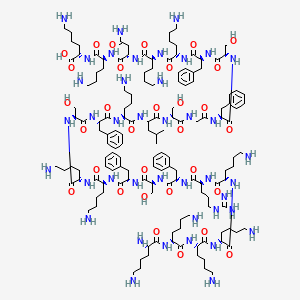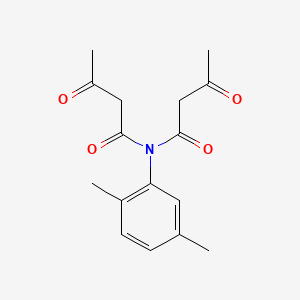
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride typically involves the condensation of indole derivatives with appropriate amines and alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydro-2H-indol-2-one derivatives: Known for their anti-inflammatory and anticancer activities.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Uniqueness
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride stands out due to its unique structure, which imparts specific biological activities not commonly found in other indole derivatives.
Eigenschaften
CAS-Nummer |
37126-52-6 |
|---|---|
Molekularformel |
C22H29ClN2O |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
diethyl-[2-(3-ethyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-4-22(18-12-8-7-9-13-18)19-14-10-11-15-20(19)24(21(22)25)17-16-23(5-2)6-3;/h7-15H,4-6,16-17H2,1-3H3;1H |
InChI-Schlüssel |
WANZSLLOWNXVMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CC[NH+](CC)CC)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)







![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)


